2-[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide
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Overview
Description
2-[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide is a compound belonging to the xanthone family. Xanthones are secondary metabolites found in various plants, fungi, lichens, and bacteria. They are known for their diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties . The structure of this compound includes a xanthone core with specific functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide typically involves the reaction of 1-hydroxy-7-methoxy-9H-xanthen-9-one with acetamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various xanthone derivatives.
Biology: Studied for its potential anti-oxidant and anti-bacterial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating oxidative stress and inflammation through pathways such as the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway. This modulation can lead to various biological effects, including anti-oxidant and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other xanthone derivatives such as:
Mangiferin: Known for its anti-oxidant and anti-inflammatory properties.
α-Mangostin: Exhibits anti-cancer and anti-bacterial activities.
γ-Mangostin: Studied for its potential therapeutic effects in various diseases.
Uniqueness
2-[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide is unique due to its specific functional groups and the resulting bioactivities. Its ability to modulate specific molecular pathways sets it apart from other xanthone derivatives, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C16H13NO6 |
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Molecular Weight |
315.28 g/mol |
IUPAC Name |
2-(1-hydroxy-7-methoxy-9-oxoxanthen-3-yl)oxyacetamide |
InChI |
InChI=1S/C16H13NO6/c1-21-8-2-3-12-10(4-8)16(20)15-11(18)5-9(6-13(15)23-12)22-7-14(17)19/h2-6,18H,7H2,1H3,(H2,17,19) |
InChI Key |
IGMOUSBPIGKCEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OCC(=O)N |
Origin of Product |
United States |
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